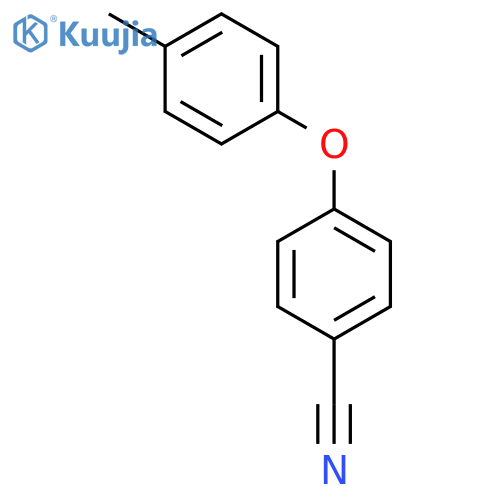Cas no 37563-42-1 (4-(4-methylphenoxy)benzonitrile)

37563-42-1 structure
商品名:4-(4-methylphenoxy)benzonitrile
4-(4-methylphenoxy)benzonitrile 化学的及び物理的性質
名前と識別子
-
- Benzonitrile,4-(4-methylphenoxy)-
- 4-(p-tolyloxy)benzonitrile
- 4-(4-Cresyloxy)benzonitrile
- 4-(4-Methylphenoxy)benzonitrile
- 4-Cyanophenyl4-methylphenyl ether
- p-(p-Tolyloxy)benzonitrile
- 37563-42-1
- A918733
- SCHEMBL459019
- Z331877428
- ISMMAUUEMOWLIC-UHFFFAOYSA-N
- AS-45645
- AR3593
- EN300-113290
- F2167-7035
- AKOS000221837
- MFCD01360181
- DTXSID80398735
- CS-0072497
- FT-0706948
- DB-069564
- 4-(4-methylphenoxy)benzonitrile
-
- MDL: MFCD01360181
- インチ: InChI=1S/C14H11NO/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9H,1H3
- InChIKey: ISMMAUUEMOWLIC-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N
計算された属性
- せいみつぶんしりょう: 209.08413
- どういたいしつりょう: 209.084
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33A^2
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.14
- PSA: 33.02
4-(4-methylphenoxy)benzonitrile セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280;P305+P351+P338
- ちょぞうじょうけん:Room temperature
4-(4-methylphenoxy)benzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143137-5g |
4-(4-Methylphenoxy)benzonitrile |
37563-42-1 | 97% | 5g |
¥4440.00 | 2024-05-16 | |
| Enamine | EN300-113290-0.05g |
4-(4-methylphenoxy)benzonitrile |
37563-42-1 | 95.0% | 0.05g |
$28.0 | 2025-03-21 | |
| Enamine | EN300-113290-0.5g |
4-(4-methylphenoxy)benzonitrile |
37563-42-1 | 95.0% | 0.5g |
$93.0 | 2025-03-21 | |
| Life Chemicals | F2167-7035-0.5g |
4-(4-methylphenoxy)benzonitrile |
37563-42-1 | 95% | 0.5g |
$120.0 | 2023-09-06 | |
| Enamine | EN300-113290-5.0g |
4-(4-methylphenoxy)benzonitrile |
37563-42-1 | 95.0% | 5.0g |
$360.0 | 2025-03-21 | |
| Life Chemicals | F2167-7035-10g |
4-(4-methylphenoxy)benzonitrile |
37563-42-1 | 95% | 10g |
$650.0 | 2023-09-06 | |
| Enamine | EN300-113290-10.0g |
4-(4-methylphenoxy)benzonitrile |
37563-42-1 | 95.0% | 10.0g |
$540.0 | 2025-03-21 | |
| Life Chemicals | F2167-7035-0.25g |
4-(4-methylphenoxy)benzonitrile |
37563-42-1 | 95% | 0.25g |
$95.0 | 2023-09-06 | |
| Enamine | EN300-113290-0.25g |
4-(4-methylphenoxy)benzonitrile |
37563-42-1 | 95.0% | 0.25g |
$59.0 | 2025-03-21 | |
| Enamine | EN300-113290-2.5g |
4-(4-methylphenoxy)benzonitrile |
37563-42-1 | 95.0% | 2.5g |
$210.0 | 2025-03-21 |
4-(4-methylphenoxy)benzonitrile 関連文献
-
1. Correlation between molecular dipole moment and centrosymmetry in some crystalline diphenyl ethersArchan Dey,Gautam R. Desiraju Chem. Commun. 2005 2486
37563-42-1 (4-(4-methylphenoxy)benzonitrile) 関連製品
- 3096-81-9(4-Phenoxybenzonitrile)
- 473923-98-7(3-Methoxy-5-methylbenzonitrile)
- 19179-31-8(3,5-Dimethoxybenzonitrile)
- 1527-89-5(3-Methoxybenzonitrile)
- 874-90-8(4-Methoxybenzonitrile)
- 6508-04-9(4,4'-Oxydibenzonitrile)
- 67886-70-8(6-Methoxy-2-cyanonaphthalene)
- 50789-45-2(3-Phenoxybenzonitrile)
- 78338-68-8(4-(4-Methoxyphenoxy)benzonitrile)
- 124993-53-9(3-hydroxy-5-methoxybenzonitrile)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
